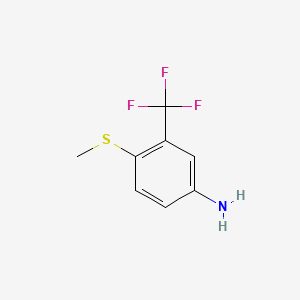

4-Methylthio-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBRGNWOSWJCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619818 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-56-4 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Synthesis and characterization of 4-Methylthio-3-(trifluoromethyl)aniline"

An In-depth Technical Guide for the Synthesis and Characterization of 4-Methylthio-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a novel substituted aniline with significant potential in medicinal chemistry and materials science. The strategic incorporation of an electron-withdrawing trifluoromethyl group and an electron-donating methylthio group onto the aniline scaffold creates a molecule with unique electronic properties, making it a valuable building block for drug discovery and the development of advanced agrochemicals.[1][2] This document outlines a robust, two-step synthetic pathway starting from a commercially available precursor. Furthermore, it details a complete analytical workflow for the structural elucidation and purity verification of the target compound, establishing a self-validating protocol for researchers and chemical development professionals.

Introduction: The Strategic Value of Fluorinated Anilines

Substituted anilines are cornerstone intermediates in the chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's pharmacological profile. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Consequently, trifluoromethylanilines are key components in a range of important therapeutic agents.[3][4]

This compound is a compound of particular interest. It juxtaposes the strongly electron-withdrawing nature of the CF₃ group with the electron-donating, lipophilic methylthio (-SCH₃) group. This unique electronic arrangement suggests its potential as a precursor for novel kinase inhibitors, central nervous system agents, or specialized polymers. This guide provides a scientifically grounded, proposed pathway for its synthesis and a rigorous methodology for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process that leverages established, high-yield chemical transformations. The chosen pathway begins with the commercially available precursor, 4-chloro-2-nitrobenzotrifluoride, and proceeds through a nucleophilic aromatic substitution followed by a nitro group reduction.

2.1 Rationale for the Synthetic Strategy

The retrosynthetic analysis identifies 4-chloro-2-nitrobenzotrifluoride as an ideal starting material. The presence of two strong electron-withdrawing groups (NO₂ and CF₃) ortho and para to the chlorine atom strongly activates the chlorine for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of the methylthio group. The subsequent reduction of the nitro group is a standard and reliable transformation to yield the desired aniline.

2.2 Synthetic Workflow Diagram

The overall two-step synthesis is visualized in the following workflow diagram.

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]

3.1 Step 1: Synthesis of 4-(Methylthio)-2-nitrobenzotrifluoride

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methylthio group.

-

Reagents and Equipment:

-

4-chloro-2-nitrobenzotrifluoride

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Condenser and nitrogen inlet

-

Heating mantle

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-nitrobenzotrifluoride (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the sodium thiomethoxide solution to the stirred solution of 4-chloro-2-nitrobenzotrifluoride at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 4-(methylthio)-2-nitrobenzotrifluoride, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

3.2 Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group to an amine using iron in an acidic medium.[7]

-

Reagents and Equipment:

-

4-(methylthio)-2-nitrobenzotrifluoride (from Step 1)

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

-

Procedure:

-

Charge a round-bottom flask with iron powder (4.0 eq) and a 1:1 mixture of ethanol and water.

-

Add a few drops of concentrated HCl to activate the iron and heat the slurry to reflux with vigorous stirring.

-

Dissolve the crude 4-(methylthio)-2-nitrobenzotrifluoride (1.0 eq) in ethanol and add it dropwise to the refluxing iron slurry.

-

Maintain the reflux for 2-4 hours after the addition is complete. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Rinse the filter cake with ethanol.

-

Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

3.3 Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product as a pale yellow liquid or low-melting solid.[7]

Comprehensive Characterization

A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized this compound.

4.1 Purity and Identity Assessment

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 column with a mobile phase of acetonitrile and water. Purity should exceed 98%.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and provide an additional purity assessment. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight.

4.2 Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the methylthio protons (a singlet around 2.5 ppm), the amine protons (a broad singlet), and the aromatic protons, whose chemical shifts and splitting patterns will be influenced by the three different substituents on the ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show characteristic signals for the methylthio carbon, the aromatic carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A clean singlet is expected for the CF₃ group, confirming its chemical environment.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), strong C-F stretching bands (around 1100-1300 cm⁻¹), and aromatic C-H stretching.[8][9]

4.3 Data Summary Table

| Property | Expected Value |

| Molecular Formula | C₈H₈F₃NS |

| Molecular Weight | 223.22 g/mol |

| Appearance | Pale yellow liquid or solid |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -SCH₃), ~4.0 (br s, 2H, -NH₂), 6.8-7.5 (m, 3H, Ar-H) |

| FTIR (cm⁻¹) | ~3450, ~3360 (N-H stretch), ~1300, ~1120 (C-F stretch) |

| MS (EI) | m/z = 223 (M⁺) |

4.4 Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the final product.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to other substituted anilines.

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and eye irritation.[5][6]

-

Handling: Use only in a well-ventilated area or fume hood. Avoid breathing vapors or mist.[6][10] Wash hands thoroughly after handling and take off contaminated clothing.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[6][11]

-

First Aid:

-

Inhalation: Remove person to fresh air. Call a physician if you feel unwell.[5][10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Applications and Future Outlook

This compound represents a versatile chemical scaffold. Its unique electronic and steric properties make it a highly attractive building block for:

-

Pharmaceutical Development: As an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly for oncology, inflammatory diseases, and neurological disorders.[1][3]

-

Agrochemicals: For the development of next-generation herbicides and pesticides with improved efficacy and selectivity.[1]

-

Materials Science: For incorporation into specialty polymers and coatings to enhance thermal stability and chemical resistance.[2]

Further research should focus on exploring the derivatization of the aniline functional group to generate libraries of novel compounds for high-throughput screening in drug discovery programs.

References

- Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (2017). Google Patents.

-

4-(Trifluoromethyl)aniline - Wikipedia. (2025). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed. Retrieved January 18, 2026, from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 4-Methylthio-3-(trifluoromethyl)aniline (CAS 63094-56-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of CAS 63094-56-4

In the landscape of chemical databases and supplier catalogs, CAS numbers serve as unique identifiers for chemical substances. However, discrepancies can occasionally arise. For CAS 63094-56-4, some initial findings suggest an association with 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. However, a more thorough investigation of chemical supplier databases confirms that CAS 63094-56-4 is authoritatively assigned to 4-Methylthio-3-(trifluoromethyl)aniline [1][2]. This guide will focus exclusively on the chemical properties, structure, and applications of this compound.

This compound is a substituted aniline that incorporates both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group on the benzene ring. These functional groups impart unique electronic and lipophilic properties, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known chemical properties, structural features, and potential applications of this compound, with a focus on its relevance to research and development.

Chemical Properties and Structure

The structure of this compound consists of an aniline core substituted at the 4-position with a methylthio group and at the 3-position with a trifluoromethyl group.

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 63094-56-4 | [1][2] |

| Molecular Formula | C8H8F3NS | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-60 °C | [1] |

| Synonym | 3-Amino-6-(methylthio)benzotrifluoride | [1] |

Synthesis and Reactivity

Plausible Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

This protocol is based on the well-established reduction of nitroarenes and should be adapted and optimized for the specific substrate.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 4-methylthio-3-(trifluoromethyl)nitrobenzene.

-

Solvent: Add a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: In a controlled manner, add the reducing agent. For example, if using iron powder and hydrochloric acid, add the iron powder followed by the dropwise addition of concentrated HCl.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove any solids. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

The reactivity of this compound is primarily dictated by the amino group, which can undergo a variety of reactions common to anilines, such as diazotization, acylation, and alkylation. The electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain based on the conducted searches. However, for structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)aniline, mass spectrometry data shows a molecular ion peak corresponding to its molecular weight[3]. It is expected that the mass spectrum of this compound would show a prominent molecular ion peak at m/z = 207.22.

The 1H NMR spectrum would be expected to show signals for the aromatic protons, the amine protons (which may be a broad singlet), and a singlet for the methylthio protons. The 13C NMR would show distinct signals for each of the eight carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms. The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amine, as well as C-H, C=C, C-S, and C-F stretching vibrations.

Applications in Research and Drug Development

Trifluoromethylated anilines are important intermediates in the synthesis of various agrochemicals and pharmaceuticals[4]. The trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates[4].

While specific examples of drugs or clinical candidates derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active molecules. For instance, substituted anilines are core components of many kinase inhibitors used in oncology[5]. The unique substitution pattern of this compound makes it a valuable building block for generating novel compound libraries for high-throughput screening in drug discovery campaigns.

Potential Research Applications:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds, particularly kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: As a precursor for the development of new herbicides, pesticides, and fungicides.

-

Materials Science: For the synthesis of specialty polymers and dyes with tailored electronic and physical properties.

Safety and Handling

This compound is classified as a toxic substance[1]. Safety data sheets for structurally similar compounds indicate that it should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, immediate medical attention is recommended. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 63094-56-4) is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. While publicly available data on its synthesis and spectroscopic characterization is limited, its structural features suggest it is a useful building block for the creation of novel molecules with enhanced biological and physical properties. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its potential.

References

- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Chem-Impex. 4-Metil-3-(trifluorometil)anilina. [Link]

Sources

- 1. 63094-56-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 63094-56-4|4-(Methylthio)-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

Foreword: The Imperative of Predictive Spectroscopy in Novel Compound Characterization

An In-depth Technical Guide to the Spectroscopic Profile of 4-Methylthio-3-(trifluoromethyl)aniline

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public dissemination of their full analytical characterization. This compound stands as one such molecule—a versatile building block whose utility in pharmaceutical and agrochemical development is clear, yet whose comprehensive spectroscopic data is not consolidated in readily accessible literature.[1]

This guide is crafted for the research scientist and the drug development professional. It moves beyond a simple data repository to provide a predictive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with structurally analogous compounds, this document serves as both a reference and a methodological framework for researchers working with this and similar substituted anilines. Our approach is built on explaining the causality behind spectral features, ensuring that the presented data is not just a list of numbers, but a self-validating system of logical interpretation.

Molecular Structure and Electronic Environment

The spectroscopic characteristics of this compound are dictated by the interplay of its three key substituents on the aniline ring: the electron-donating amino (-NH₂) and methylthio (-SCH₃) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The relative positions of these groups create a unique electronic environment that influences every aspect of its spectral signature.

The amino group is a powerful activating, ortho-para director. The methylthio group is also activating and ortho-para directing. Conversely, the trifluoromethyl group is a strong deactivating, meta-director due to its powerful inductive effect.[2] Their combined influence determines the precise chemical shifts of the aromatic protons and carbons, the vibrational energies of the chemical bonds, and the molecule's fragmentation pattern under ionization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra below are based on established substituent effects on the benzene ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methylthio protons.

-

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will appear as distinct, coupled signals.

-

H-2: This proton is ortho to the strong electron-withdrawing -CF₃ group and meta to the -NH₂ group. It is expected to be the most downfield of the aromatic protons.

-

H-5: This proton is ortho to the -SCH₃ group and meta to the -CF₃ group.

-

H-6: This proton is ortho to the -NH₂ group and will likely be the most upfield, appearing as a doublet of doublets due to coupling with H-2 and H-5.

-

-

Amine Protons (δ ~3.8 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

-

Methylthio Protons (δ ~2.4 ppm): The -SCH₃ group will appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.8 | broad singlet | - |

| -SCH ₃ | ~2.4 | singlet | - |

| Ar-H 2 | ~7.3 | d | ~2.0 (⁴J) |

| Ar-H 5 | ~6.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |

| Ar-H 6 | ~6.7 | d | ~8.5 (³J) |

Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the -CF₃ group and its characteristic C-F coupling.

-

-CF₃ Carbon (δ ~124 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

-

Aromatic Carbons: The chemical shifts are determined by the substituent effects. C1 (attached to -NH₂) will be shielded, while C3 (attached to -CF₃) and C4 (attached to -SCH₃) will be deshielded. The carbon atoms adjacent to the -CF₃ group will exhibit smaller quartet splittings (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-NH₂) | ~148 | - |

| C2 | ~115 | q (³JCF ≈ 5 Hz) |

| C3 (-CF₃) | ~133 | q (²JCF ≈ 30 Hz) |

| C4 (-SCH₃) | ~128 | - |

| C5 | ~125 | - |

| C6 | ~118 | - |

| -C F₃ | ~124 | q (¹JCF ≈ 275 Hz) |

| -SC H₃ | ~16 | - |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Collect 1024-2048 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be dominated by absorptions from the N-H, C-F, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Expected Intensity |

|---|---|---|---|

| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | -NH₂ | Medium (two sharp bands) |

| 3100 - 3000 | Aromatic C-H stretch | Ar-H | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H stretch | -SCH₃ | Weak |

| 1620 - 1580 | N-H scissoring / C=C aromatic stretch | -NH₂ / Ar | Strong |

| 1520 - 1470 | C=C aromatic stretch | Ar | Medium to Strong |

| 1350 - 1250 | C-N stretch | Ar-N | Strong |

| 1300 - 1100 | C-F stretch | -CF₃ | Very Strong (multiple bands) |

| 700 - 650 | C-S stretch | Ar-S | Weak to Medium |

Causality and Interpretation:

-

The two distinct bands for the N-H stretch are characteristic of a primary amine.[3]

-

The C-F stretching region will be the most intense and complex part of the spectrum, often appearing as a series of strong, broad absorptions, which is a hallmark of trifluoromethyl groups.[4]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₈H₈F₃NS is 207.04. The molecular ion peak is expected at m/z = 207 . This peak should be reasonably intense.

-

Key Fragments: Fragmentation will likely be initiated by the loss of stable radicals or neutral molecules.

-

[M-CH₃]⁺ (m/z = 192): Loss of a methyl radical from the methylthio group is a common and favorable fragmentation pathway.

-

[M-CF₃]⁺ (m/z = 138): Loss of a trifluoromethyl radical.

-

[M-HCN]⁺ (m/z = 180): A characteristic fragmentation of anilines.

-

Caption: Predicted Key Fragmentation Pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this aniline derivative.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, derived from established chemical principles, offer a robust baseline for researchers to confirm the identity and purity of this compound. The detailed, self-validating experimental protocols included herein are designed to ensure that data acquisition is both accurate and reproducible. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently utilize and modify this important chemical intermediate in their research and development endeavors.

References

-

The Royal Society of Chemistry . One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

ResearchGate . Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available at: [Link]

-

PubChem . 4-((Trifluoromethyl)thio)aniline. Available at: [Link]

-

Supporting Information . Visible Light Photocatalytic Synthesis of Benzothiophenes. Available at: [Link]

-

ResearchGate . Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity. Available at: [Link]

-

Wikipedia . 4-(Trifluoromethyl)aniline. Available at: [Link]

-

PubMed . Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link]

-

SpectraBase . 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR]. Available at: [Link]

-

ResearchGate . FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

-

American Chemical Society Publications . Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Available at: [Link]

-

PubMed Central . Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

"Theoretical and computational studies of 4-Methylthio-3-(trifluoromethyl)aniline"

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Methylthio-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. While experimental data on this specific compound is nascent, this document outlines a robust, multi-faceted approach leveraging established computational methodologies to predict its structural, spectroscopic, electronic, and biological properties. By drawing parallels with structurally related aniline derivatives, we present a self-validating protocol that integrates Density Functional Theory (DFT) calculations with spectroscopic predictions (FT-IR, NMR) and frontier molecular orbital analysis (HOMO-LUMO). This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of novel fluorinated and sulfur-containing aromatic amines.

Introduction: The Rationale for Investigation

The strategic incorporation of fluorine and sulfur moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the methylthio group (-SCH3) can modulate electronic properties and provide additional interaction points with biological targets.[2] this compound represents a synergistic combination of these pharmacophoric elements, making it a compelling target for theoretical and computational exploration. Its structural analogues have shown promise in various applications, including agrochemicals and pharmaceuticals.[1]

This guide provides a detailed roadmap for a comprehensive in silico study of this molecule, establishing a foundational understanding of its properties prior to extensive experimental synthesis and testing.

Molecular Structure and Spectroscopic Characterization: A Predictive Approach

A fundamental aspect of characterizing a novel compound is the determination of its three-dimensional structure and its response to spectroscopic interrogation. Computational chemistry provides powerful tools to predict these properties with a high degree of accuracy.

Geometric Optimization

The initial step involves determining the most stable conformation of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost.[3][4]

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]

-

Basis Set: 6-311++G(d,p) to provide a flexible description of the electron density, including polarization and diffuse functions.[5]

-

Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy conformation. c. Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Caption: Workflow for DFT-based structural optimization and spectroscopic prediction.

Predicted Spectroscopic Signatures

Once the geometry is optimized, the vibrational frequencies and NMR chemical shifts can be calculated. These theoretical spectra serve as invaluable references for experimental characterization.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The calculated vibrational frequencies correspond to the absorption peaks in an FT-IR spectrum. This allows for the assignment of specific vibrational modes to the functional groups within the molecule.[5][6] Key expected vibrations for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3400-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-F (CF₃) | Stretching | 1100-1200 |

| C-S | Stretching | 600-800 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7] The predicted ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The trifluoromethyl and methylthio groups will induce characteristic shifts in the aromatic protons and carbons.

Experimental Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: GIAO within the DFT framework (B3LYP/6-311++G(d,p)).

-

Procedure: a. Use the optimized geometry of this compound as input. b. Perform an NMR calculation to obtain the absolute shielding tensors. c. Reference the calculated values to a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of a molecule is paramount to predicting its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) theory provides a powerful framework for this analysis.[8][9]

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[8] A smaller energy gap suggests higher reactivity.

Diagram: Frontier Molecular Orbital Concept

Caption: Relationship between HOMO, LUMO, and the energy gap.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[10]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[11] It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the electron-rich regions (negative potential, typically colored red or yellow) are expected around the nitrogen and sulfur atoms, while the electron-deficient regions (positive potential, blue) will be associated with the acidic protons of the amine group.

Potential Applications in Drug Development

The unique combination of the trifluoromethyl and methylthio groups suggests several potential applications for this compound as a scaffold in drug discovery.

-

Antimicrobial Agents: Aniline derivatives have demonstrated antibacterial and antibiofilm properties.[12] The enhanced lipophilicity from the trifluoromethyl group could improve cell membrane penetration.

-

Anticancer Agents: Many anticancer drugs incorporate fluorinated pyrimidines and other heterocyclic structures derived from aniline precursors.[13] The electronic properties of the title compound make it an interesting starting point for the synthesis of novel kinase inhibitors or other targeted therapies.

-

Anti-inflammatory Agents: Compounds containing the methylthio-butanyl moiety have shown anti-inflammatory activity.[2]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, leveraging DFT calculations, provides a robust framework for predicting its structural, spectroscopic, and electronic properties. The insights gained from these in silico studies will be instrumental in guiding future experimental work, including synthesis, purification, and biological evaluation. The predicted data will serve as a crucial benchmark for validating experimental results and will accelerate the exploration of this promising molecule in the fields of medicinal chemistry and materials science.

References

-

Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). National Institutes of Health. Retrieved from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR. Retrieved from [Link]

-

4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). PMC. Retrieved from [Link]

-

A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023). MDPI. Retrieved from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2025). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (n.d.). PubMed. Retrieved from [Link]

-

4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. (2013). PubMed. Retrieved from [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. Retrieved from [Link]

-

DFT theoretical studies of anions of aniline and its several derivatives. (2025). ResearchGate. Retrieved from [Link]

-

A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024). MDPI. Retrieved from [Link]

-

(PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (n.d.). ResearchGate. Retrieved from [Link]

-

4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054. (n.d.). PubChem. Retrieved from [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.). PubMed Central. Retrieved from [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC - NIH. Retrieved from [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Springer. Retrieved from [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2019). PubMed. Retrieved from [Link]

-

[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. (n.d.). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine | MDPI [mdpi.com]

- 4. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. thaiscience.info [thaiscience.info]

- 10. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]

- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Methylthio Group in Trifluoromethylated Anilines

Introduction: A Tale of Two Opposing Influences

In the landscape of modern medicinal chemistry and drug development, trifluoromethylated anilines stand out as privileged scaffolds. The strategic incorporation of the trifluoromethyl (-CF₃) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When a methylthio (-SMe) group is also present on the aniline ring, a fascinating and synthetically powerful chemical dichotomy emerges. The -CF₃ group is a potent electron-withdrawing group, deactivating the aromatic ring, while the amino (-NH₂) and methylthio groups are both electron-donating and activating. This electronic tug-of-war governs the reactivity of the molecule, opening a diverse set of pathways for chemical modification.

This guide provides an in-depth exploration of the reactivity of the methylthio group within these complex scaffolds. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for researchers aiming to leverage these unique properties in their synthetic campaigns.

Oxidation of the Methylthio Group: A Gateway to New Functionalities

The sulfur atom of the methylthio group is readily oxidized, providing a reliable handle to modulate the electronic properties and introduce new functionalities. The oxidation typically proceeds in a stepwise manner from the sulfide to the sulfoxide (-S(O)Me) and then to the sulfone (-S(O)₂Me). This transformation dramatically alters the nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.

Controlling the Oxidation State

The choice of oxidant and reaction conditions is critical for selectively targeting the desired oxidation state (sulfoxide vs. sulfone).

-

To achieve the sulfoxide: Mild oxidants are preferred. 3-Chloroperbenzoic acid (m-CPBA) is a common choice due to its high selectivity for sulfide oxidation at controlled temperatures. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to prevent over-oxidation to the sulfone.[3]

-

To achieve the sulfone: Stronger oxidizing conditions are required. Using an excess of a potent oxidant like hydrogen peroxide in conjunction with an activating solvent such as trifluoroacetic acid ensures complete conversion to the sulfone.[3][4]

dot graph OxidationPathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=1.5];

} digraph "" { graph [ layout = "dot" rankdir = "LR" splines = "ortho" nodesep = 0.6 bgcolor = "transparent" fontname = "Arial" fontsize = 12 ranksep = 0.5 ] node [ shape = "box" style = "filled" fillcolor = "#F1F3F4" fontcolor = "#202124" fontname = "Arial" fontsize = 12 ] edge [ color = "#4285F4" penwidth = 1.5 fontname = "Arial" fontsize = 10 ] Sulfide [label = "Aniline-SMe\n(Sulfide)"] Sulfoxide [label = "Aniline-S(O)Me\n(Sulfoxide)"] Sulfone [label = "Aniline-S(O)2Me\n(Sulfone)"] Sulfide -> Sulfoxide [label = " [O]\n m-CPBA (1 eq)"] Sulfoxide -> Sulfone [label = " [O]\n H2O2/TFA or\n m-CPBA (>2 eq)"] } Caption: Controlled oxidation pathway of the methylthio group.

Experimental Protocol: Selective Oxidation to Sulfoxide

This protocol details the selective oxidation of a trifluoromethylated methylthioaniline to its corresponding sulfoxide.

-

Dissolution: Dissolve the starting aniline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and prevent over-oxidation.

-

Oxidant Addition: Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes. The slow addition helps maintain the low temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

The Methylthio Group as a Coupling Handle

The carbon-sulfur bond of the methylthio group, while robust, can be activated to participate in transition metal-catalyzed cross-coupling reactions. This transforms the -SMe group from a simple substituent into a versatile anchor point for introducing new carbon-carbon or carbon-heteroatom bonds.[5]

Nickel-Catalyzed C-S Cross-Coupling

Nickel catalysis has emerged as a powerful tool for C-S bond activation, offering an alternative to more traditional palladium-based systems.[6] These reactions can couple aryl sulfides with a variety of partners. The use of N-heterocyclic carbene (NHC) ligands has been shown to significantly expand the scope and efficiency of these transformations.[5]

dot graph CrossCoupling { graph [rankdir="LR", splines=true, nodesep=0.7, bgcolor="transparent"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=1.5];

} digraph "" { graph [ layout = "dot" rankdir = "LR" splines = "true" nodesep = 0.7 bgcolor = "transparent" fontname = "Arial" fontsize = 12 ] node [ shape = "record" style = "filled" fillcolor = "#F1F3F4" fontcolor = "#202124" fontname = "Arial" fontsize = 12 ] edge [ color = "#34A853" penwidth = 1.5 fontname = "Arial" fontsize = 10 ] Substrate [label = "{Aniline-SMe | Trifluoromethylated Aryl Sulfide}"] Catalyst [ label = "Ni Catalyst\n(e.g., Ni(cod)2 + NHC ligand)" shape = "ellipse" fillcolor = "#FBBC05" ] Partner [label = "{Coupling Partner | R-B(OH)2 (Suzuki)\n R-MgX (Kumada)\n R2NH (Buchwald-Hartwig)}"] Product [label = "{Aniline-R | Coupled Product}"] Substrate -> Catalyst [dir = "none"] Partner -> Catalyst [dir = "none"] Catalyst -> Product [label = " C-S Bond\nCleavage &\nC-R Bond\nFormation"] } Caption: Ni-catalyzed cross-coupling of an aryl sulfide.

Data Summary: Cross-Coupling Reactions

The following table summarizes representative conditions for aryl sulfide cross-coupling reactions, which serve as a starting point for trifluoromethylated aniline substrates.

| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Reference |

| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | [7] |

| Buchwald-Hartwig | Ni(cod)₂ / IPr | NaOtBu | Dioxane | 110 | [5] |

| Kumada | NiCl₂(dppp) | - | THF | 60 | [5] |

| Copper-Catalyzed | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | [7][8] |

Influence on Electrophilic Aromatic Substitution (EAS)

The reactivity of the aniline ring towards electrophiles is dictated by the combined directing effects of the -NH₂, -SMe, and -CF₃ groups.

-

-NH₂ Group: A powerful ortho, para-director and activating group.

-

-SMe Group: A moderate ortho, para-director and activating group.

-

-CF₃ Group: A strong meta-director and deactivating group.

In a typical scaffold like 4-(methylthio)-2-(trifluoromethyl)aniline, the powerful activating effects of the amino and methylthio groups will dominate, directing incoming electrophiles to the positions ortho and para to them. However, the strong deactivation by the -CF₃ group will generally slow the reaction rate compared to a non-fluorinated analogue. The substitution will likely occur at the position C5, which is ortho to the -SMe group and para to the -NH₂ group, and avoids steric clash with the bulky -CF₃ group.

Conclusion and Future Outlook

The methylthio group in trifluoromethylated anilines is not merely a passive substituent but a highly versatile functional handle. Its reactivity offers a rich platform for synthetic diversification. Researchers can exploit its facile oxidation to fine-tune electronic properties or utilize it as an anchor for sophisticated metal-catalyzed cross-coupling reactions. Understanding the interplay between the activating -SMe/-NH₂ groups and the deactivating -CF₃ group is paramount for predicting and controlling regioselectivity in aromatic substitution reactions. As the demand for complex, fluorinated molecules in drug discovery continues to grow, the strategic manipulation of the methylthio group will undoubtedly remain a cornerstone of modern synthetic chemistry.[9]

References

-

Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands. Journal of Synthetic Organic Chemistry Japan. [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Synthesis. Dalton Pharma Services. [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

-

Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. [Link]

-

Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journals. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journals. [Link]

-

Mechanism for trifluoromethylation of aniline. ResearchGate. [Link]

-

Development and novel applications of halogenating agents. University of Louisville Institutional Repository. [Link]

-

4-(Trifluoromethylthio)aniline. LookChem. [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]

-

Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. National Institutes of Health. [Link]

-

Oxidation of heterocyclic trifluoromethyl sulfides. ResearchGate. [Link]

- Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

Reaction Pathways for Biodehalogenation of Fluorinated Anilines. PubMed. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylthio-3-(trifluoromethyl)aniline

Introduction: A Molecule of Growing Interest in Medicinal Chemistry

4-Methylthio-3-(trifluoromethyl)aniline is a substituted aniline derivative that has garnered increasing attention within the realms of pharmaceutical and agrochemical research. The strategic incorporation of a methylthio (-SCH3) and a trifluoromethyl (-CF3) group onto the aniline scaffold imparts a unique combination of electronic and steric properties. These modifications can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable building block in the design of novel bioactive agents.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Physicochemical Parameters

The molecular structure of this compound, with the IUPAC name 4-(methylthio)-3-(trifluoromethyl)benzenamine, is characterized by a benzene ring substituted with an amino group, a methylthio group, and a trifluoromethyl group. The interplay of these functional groups dictates the compound's chemical behavior and physical properties.

| Property | Value | Source |

| Molecular Formula | C8H8F3NS | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Pale Orange to Light Brown Oil/Liquid | [3] |

| Boiling Point | 204 °C (lit.) | [2][3] |

| Density | 1.220 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.490 (lit.) | [2][3] |

| Predicted pKa | 3.81 ± 0.10 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Understanding the Physicochemical Landscape: A Deeper Dive

The physicochemical properties of this compound are a direct consequence of its molecular architecture. The electron-withdrawing nature of the trifluoromethyl group and the dual electronic character of the methylthio group play pivotal roles in defining the compound's basicity, lipophilicity, and reactivity.

Basicity and pKa: The Influence of Substituents

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity by delocalizing this lone pair, while electron-donating groups increase it. In this compound, the potent electron-withdrawing trifluoromethyl group significantly reduces the electron density on the aniline nitrogen, thereby lowering its basicity.[4] The methylthio group can act as a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. Its overall effect on the basicity of the aniline is less pronounced than that of the trifluoromethyl group. The predicted pKa of 3.81 is indicative of a weakly basic compound, a characteristic feature of anilines bearing strong electron-withdrawing substituents.[3]

Solubility Profile: A Qualitative Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. This compound is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[3] Its solubility in aqueous media is expected to be low due to the presence of the hydrophobic benzene ring and the trifluoromethyl group. The solubility of aniline itself in water is limited, and the introduction of a lipophilic trifluoromethyl group further decreases aqueous solubility.[1]

Lipophilicity: A Key Determinant of Bioavailability

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of this guide, the following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the acidic and basic forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 12.

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution, ensuring the final concentration of the analyte is within the linear range of the spectrophotometer.

-

Spectral Acquisition: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

-

Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms have significantly different absorbances against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[3]

Figure 1: Workflow for pKa determination by UV-Vis spectrophotometry.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Figure 2: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions and electronic nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the primary amine, C-H stretching of the aromatic and methyl groups, C-F stretching of the trifluoromethyl group, and C-S stretching of the methylthio group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[7]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitro compound.[8]

Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of iron powder and a catalytic amount of hydrochloric acid in water is heated to 70 °C.[8]

-

Addition of Starting Material: 4-Nitro-2-(trifluoromethyl)toluene is added dropwise to the heated mixture.[8]

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 100 °C) and monitored by thin-layer chromatography (TLC).[8]

-

Workup: Upon completion of the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[8]

-

Purification: The crude product can be purified by distillation or column chromatography to obtain this compound as a pale yellow liquid.[8]

Figure 3: Synthetic workflow for this compound.

Safety and Handling

Substituted anilines, particularly those containing fluorine, require careful handling due to their potential toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The physicochemical properties of this compound are a testament to the profound impact of substituent effects on the aniline scaffold. Its tailored electronic and lipophilic characteristics make it a compound of significant interest for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its basicity, solubility, and spectroscopic profile, as outlined in this guide, is essential for its effective utilization in research and development endeavors.

References

Sources

- 1. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. 2-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Advent of Trifluoromethylthio Anilines: A Technical Guide to Synthesis and Application

Abstract

The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular architectures represents a paradigm of modern medicinal and agricultural chemistry.[1] This functional group's unique electronic and physicochemical properties, most notably its high lipophilicity and metabolic stability, have established it as a critical component in the design of novel therapeutic agents and advanced agrochemicals.[2][3] This guide provides an in-depth exploration of the discovery and initial synthesis of novel trifluoromethylthio aniline derivatives. We will traverse the evolution of synthetic methodologies, from early, challenging protocols to the development of sophisticated, shelf-stable reagents that have democratized access to this pivotal chemical moiety. The causality behind experimental choices will be elucidated, providing a robust, scientifically grounded narrative for researchers, scientists, and drug development professionals.

Part 1: The Strategic Imperative of the Trifluoromethylthio Moiety in Drug Design

The trifluoromethylthio (-SCF3) group is a powerful tool in molecular design, primarily due to its profound impact on a molecule's lipophilicity, volume, and electronic characteristics.[2] Its inclusion is a strategic decision aimed at optimizing the pharmacokinetic and pharmacodynamic profile of a bioactive compound.

Key Physicochemical Contributions:

-

Enhanced Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups known, with a Hansch lipophilicity parameter (π) of 1.44.[4] This property significantly enhances a drug molecule's ability to permeate cell membranes and cross the blood-brain barrier, thereby improving bioavailability.[2][5]

-

Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can decrease the overall electron density of a molecule.[5] This deactivation of adjacent chemical bonds renders the molecule less susceptible to oxidative metabolism by enzymes, leading to a longer half-life and potentially reduced dosage requirements.[3][5]

-

Modulation of Bioactivity: The unique steric and electronic properties of the -SCF3 group can lead to favorable interactions with biological targets, enhancing binding affinity and overall efficacy.[6] Its role as a bioisostere for other groups allows for the fine-tuning of a molecule's properties without drastic structural alterations.[7]

These attributes have made trifluoromethylthio-containing compounds highly sought after in pharmaceutical and agrochemical research.[3]

Part 2: A Journey Through Synthetic Strategies for Trifluoromethylthiolation of Anilines

The path to efficient and versatile methods for introducing the -SCF3 group onto an aniline scaffold has been one of continuous innovation, moving from hazardous reagents to user-friendly, bench-stable alternatives.[1]

Early Methodologies: Foundational but Flawed

Initial approaches to trifluoromethylthiolation were often hampered by the use of toxic and difficult-to-handle reagents. Trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3), for instance, are highly toxic gases, which severely limited their practical application in a laboratory setting.[1][8] Other early methods involved multi-step sequences with harsh reaction conditions, such as halogen-fluorine exchange reactions of polyhalogenomethyl thioethers, which were often inefficient and lacked broad functional group tolerance.[4][9]

The Rise of Electrophilic Trifluoromethylthiolating Reagents

A significant breakthrough came with the development of electrophilic trifluoromethylthiolating reagents. These compounds offer a more direct and often milder route to installing the -SCF3 group.

-

First-Generation Reagents: Compounds like PhNHSCF3 and PhN(Me)SCF3 were effective for certain substrates but typically required strong Lewis or Brønsted acids for activation, limiting their compatibility with sensitive functional groups.[4]

-

Hypervalent Iodine Reagents: Inspired by the success of Togni's reagents for trifluoromethylation, researchers developed hypervalent iodine-based reagents for trifluoromethylthiolation. These compounds demonstrated high reactivity towards a range of nucleophiles.[4]

-

N-Trifluoromethylthiosaccharin and Derivatives: A major advancement was the creation of N-trifluoromethylthiosaccharin, a shelf-stable, crystalline solid that exhibits broad reactivity.[8][9] This reagent and its derivatives, such as N-trifluoromethylthiodibenzenesulfonimide, have become workhorses in the field, enabling the trifluoromethylthiolation of a wide array of nucleophiles, including electron-rich arenes like anilines, under mild conditions.[8][10]

The development of these modern reagents has made the direct, late-stage trifluoromethylthiolation of complex molecules a feasible and attractive strategy in drug discovery.[4]

Part 3: Experimental Protocols - A Case Study in Modern Synthesis